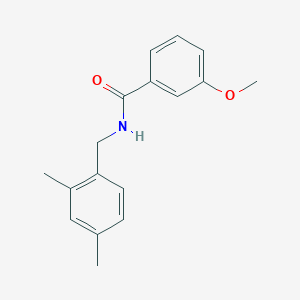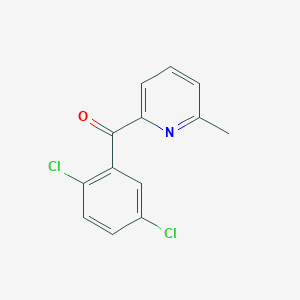
8-キノリノイルオキシ-2-メチルエチルアミン
説明
2-(2-Methyl-8-quinolyloxy)ethylamine is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methyl-8-quinolyloxy)ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-8-quinolyloxy)ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機発光ダイオード(OLED)
8-キノリノイルオキシ-2-メチルエチルアミン: 誘導体は、特にマグネシウム錯体が、OLEDで使用するために合成されています。 これらの有機半導体は、ディスプレイ技術で使用されるOLEDの発光層にとって重要です . Mg(mq)2などの合成されたマグネシウムナノロッドは、電子およびホール輸送層に適した特性を示し、OLEDデバイスの効率を高めます .
有機太陽電池
OLEDに役立つ同じ化合物は、有機太陽電池にも応用されています。 これらの材料の光学的特性(吸収、バンドギャップ、発光など)は、光を電気に効率的に変換する能力において重要な要素です .
薬理活性
8-キノリノイルオキシ-2-メチルエチルアミンのいくつかの誘導体は、中枢神経抑制作用について研究されています。 これらの化合物は合成され、潜在的な治療的用途について試験されており、この分野では中等度の活性を示しています .
ナノロッドの合成
沈殿法は、8-キノリノイルオキシ-2-メチルエチルアミン誘導体を使用してナノロッドを合成するために使用されています。 これらのナノロッドは、粉末XRD、FTIR分光法、SEM、EDX、UV-Vis、およびPL分光法研究などのさまざまな技術によって特徴付けられ、それらの構造的および光学的特性を確認しています .
電子およびホール輸送層
電子工学の分野では、合成されたナノロッドは電子およびホール輸送層として機能できます。 これらの層は、電子デバイスの動作に不可欠であり、電荷担体の移動を促進し、デバイスの性能を向上させます .
ディスプレイ技術
OLEDのユニークで柔軟な性質と、エネルギーの高い色を放射する能力を組み合わせることで、8-キノリノイルオキシ-2-メチルエチルアミン誘導体は、ディスプレイ技術における次世代固体照明源にとって貴重な存在となります .
特性
IUPAC Name |
2-(2-methylquinolin-8-yl)oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9-5-6-10-3-2-4-11(12(10)14-9)15-8-7-13/h2-6H,7-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPCODKNXKGSAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OCCN)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


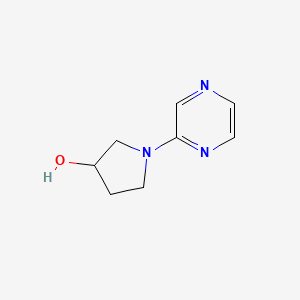
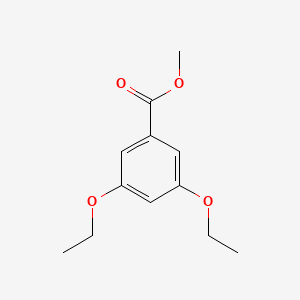

![2-Chloro-1-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1452533.png)
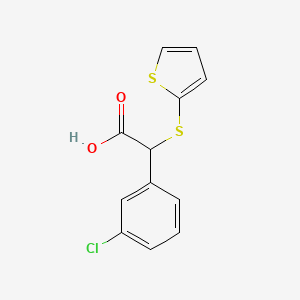

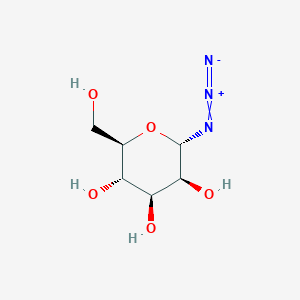
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1452541.png)
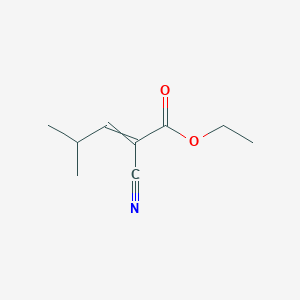
![2-chloro-N-{[4-(methoxymethyl)phenyl]methyl}acetamide](/img/structure/B1452544.png)
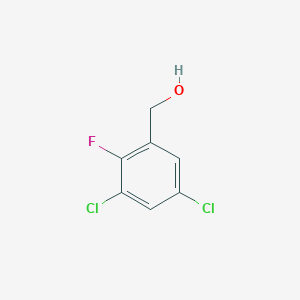
![Ethyl benzo[b]thiophene-7-carboxylate](/img/structure/B1452547.png)
